... Rats were treated with Benzo(a)pyrene (BaP) (150 ug/kg) alone or with phenanthrene (PH) (4,300 ug/kg) and pyrene (PY) (2,700 ug/kg) (BPP group) by oral gavage once per day for 30 days. 7-ethoxyresorufin-O-deethylase activity in liver microsomal fraction was increased in only BaP groups. The highest concentration (34.5 ng/g) of BaP, was found in muscle of rats treated with BaP alone at 20 days of treatment; it was 23.6 ng/g in BPP treated rats at 30 days of treatment. The highest PH concentration was 47.1 ng/g in muscle and 118.8 ng/g in fat, and for PY it was 29.7 ng/g in muscle and 219.9 ng/g in fat, in BPP groups. In urine, 114-161 ng/mL 3-OH-PH was found, while PH was 41-69 ng/mL during treatment. 201-263 ng/mL 1-OH-PY was found, while PH was 9-17 ng/mL in urine. The level of PY, PH and their metabolites in urine was rapidly decreased after withdrawal of treatment ...
... This human control study examined the excretion kinetics of urinary 1-hydroxypyrene (1-OHP) after consuming barbecued meat. Two feeding experiments were conducted, with doses of 15 and 30 g of barbecued meat per kg of body weight for experiments 1 and 2, respectively. All voided urine was collected for 7 days and analyzed for 1-OHP. In both experiments, the amounts of urinary 1-OHP excreted was significantly increased (P < 0.05) at 12 hr post exposure but not at 12-24 hr post exposure. Mean percentages of administered pyrene doses excreted as urinary 1-OHP at 0-12 hr and 12-24 hr post exposure were 3.80 and 0.61% in experiment 1 and 1.66 and 0.38% in experiment 2. Excretion ratio was inversely related to dose. A pattern of diurnal fluctuation (P < 0.05) in 1-OHP excretions was also identified. That is, 1-OHP excretions were smaller in the first half of the day (~0:00-12:00) than in the last half of the day (~12:00-24:00). This study demonstrated that, even at large dietary doses, most of the total urinary excretion of 1-OHP occurs within 12 hr. Thus, subjects of occupational or environmental studies need only recall their diets for the current or previous day to diminish the influence from dietary pyrene.
... Two groups of Buccinum undatum were exposed to equimolar amounts of pyrene and 1-hydroxypyrene over 15 d through their diets. Tissue extracts from the muscle and visceral mass were analyzed by liquid chromatography with fluorescence and mass spectrometry detection. Nine biotransformation products were detected in animals from both exposures. These included 1-hydroxypyrene, pyrene-1-sulfate, pyrene-1-glucuronide, pyrene glucose sulfate, two isomers each of pyrenediol sulfate and pyrenediol disulfate, and one isomer of pyrenediol glucuronide sulfate. These compounds represent a more complex metabolic pathway for pyrene than is typically reported. Diconjugated metabolites were as important in animals exposed to pyrene as in those exposed to 1-hydroxypyrene. Biotransformation products represented >90% of the material detected in the animals and highlight the importance of analyzing metabolites when assessing exposure. A mean of only 2 to 3% of the body burden was present in muscle compared with the visceral mass of both groups. The analytical methods were sufficiently sensitive to detect biotransformation products both in laboratory control whelks and in those sampled offshore. The tissue distribution of [(14)C]pyrene was also studied by autoradiography. Radioactivity was present primarily in the digestive and excretory system of the whelks and not in the gonads or muscle tissue.
... Transfer of 10 polynuclear aromatic hydrocarbons (PAHs) (pyrene, 3,4-benzophenanthrene, triphenylene, chrysene, 1,2-benzanthracene, 1,1'-binaphthyl, 9-phenylanthracene, 2,2'-binaphthyl, m-tetraphenyl and 1,3,5-triphenylbenzene) out of phosphatidylcholine vesicles has been examined. Our results show that the molecular volume of the PAH is a rate-determining factor. Moreover, high performance liquid chromatography (HPLC) data confirms the hypothesis that the rate of transfer is correlated with the size of the molecule and with the partitioning of the molecule between a polar and hydrocarbon phase. The kinetics and characteristics of the spontaneous transfer of carcinogens are likely to have a major impact on the competitive processes of PAH metabolism within cells.
For more Absorption, Distribution and Excretion (Complete) data for Pyrene (13 total), please visit the HSDB record page.
Speckled trout, Salvelinus fontinalis, were orally exposed to individual polycyclic aromatic compounds (PACs) represented by benzo[a]pyrene, carbazole, chrysene, dibenzofuran, dibenzothiophene, fluorene, phenanthrene, and pyrene. Fish were sacrificed 7 days after exposure and the gall bladder removed for bile analysis. High pressure liquid chromatography (HPLC) with fluorescence (F) and ultraviolet (UV) detection was used to determine the presence of PAC derivatives in the bile without pretreatment. Glucuronide conjugates were predominant in all exposures with variable amounts (0-53%) of phenols and starting material. Identification of compounds was confirmed by selective extraction of less polar nonconjugated PACs and enzymatic hydrolysis of water-soluble material. This was followed by HPLC and/or gas chromatography-mass spectrometry (GCMS) characterization of the produced phenols. Total metabolite levels varied widely among compounds.
Rat liver microsomal systems metabolize pyrene to 1-hydroxy and 4,5-dihydro-4,5-dihydroxypyrene, as well as to 1,6- and 1,8-pyrene quinone.
Yields trans-4,5-dihydro-4,5-dihydroxypyrene, s-(4,5-dihydro-4-hydroxypyren-5-yl)glutathione, 1,6-dihydroxypyrene, 1,8-dihydroxypyrene, and 1-hydroxypyrene in rats and rabbits.
For K-region of pyrene (4,5 bond), no evidence of phenol formation is found, 4,5-dihydrodiol is detected in relatively small amt, and no 4,5-dihydroxypyrene derivatives are found. Major metabolite appears to be mercapturic acid, n-acetyl-s-(4,5-dihydro-4-hydroxy-5-pyrenyl)l-cysteine.
For more Metabolism/Metabolites (Complete) data for Pyrene (19 total), please visit the HSDB record page.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)
Benzo(a)pyrene (B(a)P) is able to inhibit the mutagenicity of l-nitropyrene (l-NP) through the reduction of nitroreductase activity and formation of adducts with DNA. The relationships between the chemical structure of 9 polycyclic aromatic hydrocarbons (PAHs) and antagonistic effects on the l-nitropyrene-induced mutation were evaluated by the binary mixtures of l-nitropyrene and PAHs with Salmonella typhimurium TA98 in the absence of S9 mix. Remarkably different antagonistic effects of 9 polycyclic aromatic hydrocarbons on the mutagenicity of l-nitropyrene were observed. Among the tested polycyclic aromatic hydrocarbons, coronene demonstrates the most antagonistic potential followed by benzo(g,h,i)perylene (B(g,h,i)P), benzo(e)pyrene (B(e)P), dibenzo(a,h)pyrene (DB(a,h)P), benzo(a)pyrene benzo(a)pyrene and pyrene. Naphthalene, anthracene, and chrysene had only minor inhibitory activity on the l-nitropyrene mutagenicity. The modifying effects of polycyclic aromatic hydrocarbons on the nitroreductase activity of TA98 strains in the presence of l-nitropyrene were further examined from the production of l-AP. The statistical analytical data showed that the inhibitory effect of polycyclic aromatic hydrocarbons on the mutagenicity of l-nitropyrene significantly correlated with their effects on the nitroreductase activity (r = - 0.69, p < 0.05). In addition, the formation of l-nitropyrene-DNA adducts of the binary mixtures of l-nitropyrene and polycyclic aromatic hydrocarbon was determined by the 32P-postlabeling method. The results indicated that the modulatory effects of polycyclic aromatic hydrocarbons on the formation of l-nitropyrene-DNA adducts were correlated well with their antagonistic activity (r= -0.91, P < 0.011. From the above results, the relationships between the chemical structure of polycyclic aromatic hydrocarbons and the antagonistic effects on the l-nitropyrene mutagenicity were revealed by the surface area and electronic parameters of PAHs. The planar molecular area of PAHs was more convicingly correlated with the antagonistic effect on the mutagenicity of l-nitropyrene (r= - 0.81, p < 0.01) than that with the difference in energy, DELTAE, between EHOMO and ELUMO (r = 0.69, p < 0.05). According to the above, two possible mechanisms are involved in the interactive effect of the binary mixtures: (1) a higher binding affinity with nitroreductase for PAHs having a large planar surface area; and (2) a high energy of interaction between l-nitropyrene and polycyclic aromatic hydrocarbons with a low DELTAE might decrease the nitroreductive capability.
Cocarcinogenic studies on mouse skin (50 female ICR/HA mice per group) were conducted. Simultaneous dermal application of 5 ug benzo(a)pyrene in same soln with pyrene (0.004 and 0.012 mg) 3 times weekly in 0.1 mL acetone per application resulted in 6/50 and 20/50 mice with squamous carcinomas, respectively. No neoplasms were observed in mice treated with pyrene alone. /From table/
Exposure to sun may provoke an irritating effect of pyrene on skin and lead to chronic skin discoloration.
Chemical pollution of the aquatic environment is almost always the result of multiple rather than single toxic compounds. The possibility of separating the effects of key risk chemicals from those of others, including their joint effects, is of clear theoretical interest and high technical importance. ... This goal /was addressed/ using multiple gene expression profiling in the liver of juvenile brown trout (Salmo trutta lacustris) exposed to three model chemicals (cadmium, carbon tetrachloride, and pyrene) administered singly, in binary and trinary combinations at low acutely sublethal concentrations, and in the partial dose-response manner. Differentially expressed genes were grouped by correlation of profiles, and the dependence on dose was analyzed with multiple regression. Responses to cadmium and CCl4 were largely similar, and no sign of interaction was observed (i.e., in binary combinations, the effects were equal to those produced by the more potent compound, cadmium). Joint effects became apparent in the presence of pyrene, which caused markedly different alterations in gene expression. Using the results of 118 experiments conducted earlier for comparison, ... a group of 23 genes responding to chemical toxicity (cadmium, CCl4, pyrene, and resin acids) with significantly higher probability than that of responding to other stressors (handling or viral and bacterial infections) /was found/. This group included genes implicated in the immune and stress responses that were markedly enriched in extracellular proteins. In conclusion, /it was/ demonstrated that chemical-characteristic genomic endpoints often remain when the chemical is present as part of a binary or a trinary mixture. Despite dissimilar chemistry and different cellular targets, the degree of responses to the combination of cadmium and CCl4 appeared to be less than additive. Chemical interactions or nonadditive effects manifested when a compound with a markedly different mode of action (pyrene) was included into the mixture.
For more Interactions (Complete) data for Pyrene (6 total), please visit the HSDB record page.